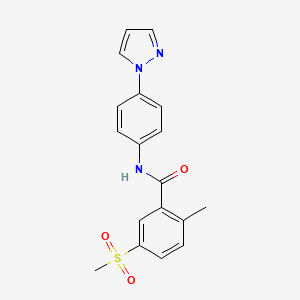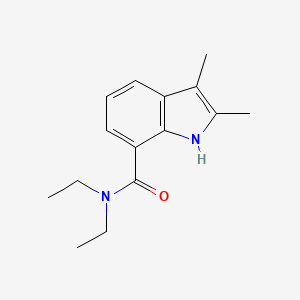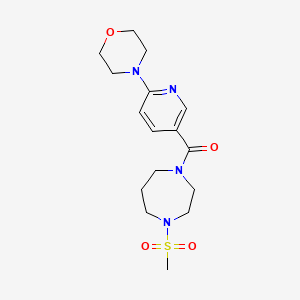
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one, also known as CHP or Diclazepam, is a benzodiazepine derivative that has gained attention in recent years due to its potential applications in scientific research. While it is not approved for medical use, CHP has been studied for its effects on the central nervous system and its potential as a research tool.
作用機序
Like other benzodiazepines, 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain. It enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This leads to the anxiolytic, sedative, and anticonvulsant effects observed with 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models, as well as reduce the frequency and severity of seizures. It has also been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms and other neuromuscular disorders.
実験室実験の利点と制限
One advantage of using 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one in laboratory experiments is its potency and selectivity. It has been shown to be highly effective at binding to the GABA receptor, making it a valuable tool for studying the mechanisms of anxiety and other neurological disorders. However, one limitation of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one is its potential for abuse and dependence, which must be carefully monitored in laboratory settings.
将来の方向性
There are several potential future directions for research involving 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one and its potential applications in other areas of neuroscience. Finally, there is a need for continued research into the potential risks and side effects of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use, particularly in laboratory settings.
合成法
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 4-chlorobenzyl chloride with 4-methylsulfonyl-1,4-diazepan-1-amine, followed by reaction with propionyl chloride. This method has been described in detail in several research articles and can be performed using standard laboratory equipment and techniques.
科学的研究の応用
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant properties. These effects make it a valuable tool for studying the mechanisms of anxiety, sleep disorders, and epilepsy.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18-10-2-9-17(11-12-18)15(19)8-5-13-3-6-14(16)7-4-13/h3-4,6-7H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGRPRPCPZKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)


![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)


![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)